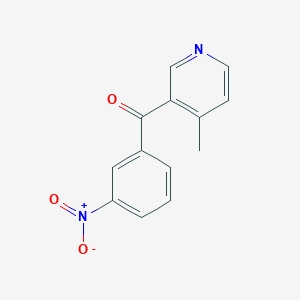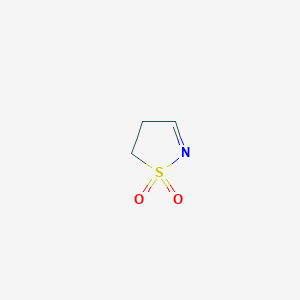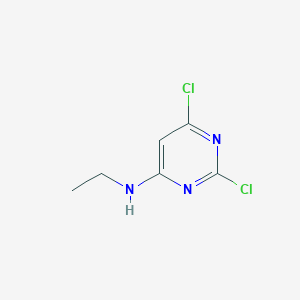
4-Methyl-3-(3-nitrobenzoyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-3-(3-nitrobenzoyl)pyridine” is a compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . It is an off-white solid that has gained significant importance in the field of scientific research, especially in the area of medicinal chemistry.
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of “4-Methyl-3-(3-nitrobenzoyl)pyridine” can be represented by the InChI code: 1S/C13H10N2O3/c1-9-5-6-14-12(7-9)13(16)10-3-2-4-11(8-10)15(17)18/h2-8H,1H3 .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis
“4-Methyl-3-(3-nitrobenzoyl)pyridine” is an off-white solid . It has a molecular weight of 242.23 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
“4-Methyl-3-(3-nitrobenzoyl)pyridine” serves as a precursor in the synthesis of heterocyclic compounds , particularly pyrazolopyridines. These compounds are structurally similar to purine bases like adenine and guanine, making them significant in medicinal chemistry .
Biomedical Applications
The compound’s derivatives have been explored for their biomedical applications . They exhibit a range of biological activities, which can be attributed to the diverse substituents that can be introduced at various positions on the pyridine ring .
Antimicrobial Resistance
Molecular hybrids involving pyrazolopyridine structures have shown promise in combating antimicrobial resistance (AMR) . These hybrids have been tested against pathogens like S. aureus and K. pneumoniae, showing significant inhibition potential .
Anti-Gastric Cancer Activity
Research has indicated potential anti-gastric cancer activity associated with derivatives of “4-Methyl-3-(3-nitrobenzoyl)pyridine.” These derivatives have been synthesized and evaluated for their therapeutic efficacy against gastric cancer cells .
Drug Design and Synthesis
The compound is utilized in drug design and synthesis . Its structure allows for the creation of new molecular entities (NCEs) that can be tailored for specific therapeutic targets, enhancing the drug discovery process .
Molecular Docking Studies
“4-Methyl-3-(3-nitrobenzoyl)pyridine” and its analogs are used in molecular docking studies to predict the interaction with biological targets. This aids in understanding the binding affinities and activity profiles of potential drug candidates .
Safety And Hazards
The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and causes skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
(4-methylpyridin-3-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-9-5-6-14-8-12(9)13(16)10-3-2-4-11(7-10)15(17)18/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVABZPWEWFLDEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(3-nitrobenzoyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1319594.png)


![Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride](/img/structure/B1319603.png)







